molecular formula C9H9BrF2N2 B1411687 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1707391-23-8

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411687
CAS No.: 1707391-23-8
M. Wt: 263.08 g/mol
InChI Key: JYBBZQNTANRQPK-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H9BrF2N2 . It has a molecular weight of 263.08 g/mol.


Synthesis Analysis

The synthesis of pyridine derivatives like this compound often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H9BrF2N2/c10-6-3-7 (11)8 (14-4-6)15-2-1-9 (12,13)5-15/h3-4H,1-2,5H2 .

Scientific Research Applications

  • Photoinduced Tautomerization Studies 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine, as part of pyridine derivatives like BPP, demonstrates unique photochemical behavior. Research shows these compounds exhibit three types of photoreactions, such as excited-state intramolecular and intermolecular proton transfer, crucial for understanding molecular luminescence and fluorescence properties (Vetokhina et al., 2012).

  • Spectroscopic Characterization and DFT Studies The compound has been subjected to spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, coupled with density functional theory (DFT) analyses, are essential for understanding its structural and electronic properties, influencing its potential application in various fields such as material science and molecular electronics (H. Vural & M. Kara, 2017).

  • Application in Suzuki Cross-Coupling Reactions The compound is utilized in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied using DFT methods for their potential applications as chiral dopants in liquid crystals and for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).

  • Exploration of Photophysical Properties The compound's derivatives have been synthesized and characterized to explore their photophysical properties. This includes studying their emission properties and the role of different substituents, which is vital for applications in fields like organic light-emitting devices (S. Stagni et al., 2008).

  • Investigations in Molecular Structure and Nonlinear Optical Properties Detailed studies have been conducted on the molecular structure and nonlinear optical properties of pyridine derivatives. Such research is critical for the development of new materials with potential applications in optoelectronics and photonics (Ghiasuddin et al., 2018).

  • Antibacterial Properties Exploration Derivatives of the compound have been synthesized and tested for their antibacterial properties. This includes evaluating their efficacy against various bacteria, which is important for the development of new antimicrobial agents (A. Bogdanowicz et al., 2013).

Properties

IUPAC Name

3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBBZQNTANRQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707391-23-8
Record name 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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